

Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbaldehyde in Materials Science

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B100119

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Introduction: The Versatility of a Functionalized Imidazole

1-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring a reactive aldehyde group and a methylated imidazole core.[1][2] This unique combination of functionalities makes it a highly valuable building block in the synthesis of advanced materials. The imidazole ring itself is a prevalent scaffold in biologically significant molecules and offers diverse weak interaction capabilities, which is advantageous for creating materials that can interact with biological systems or act as catalysts.[3][4] The presence of the aldehyde group provides a reactive handle for a variety of chemical transformations, including Schiff base condensation and other nucleophilic additions, allowing for its covalent integration into larger macromolecular structures. These inherent properties position **1-Methyl-1H-imidazole-4-carbaldehyde** as a molecule of significant interest for researchers in materials science, particularly in the development of functional polymers, metal-organic frameworks, and corrosion inhibitors.

This document serves as a detailed guide for researchers, scientists, and professionals in drug development, outlining key applications and providing experimentally grounded protocols for the use of **1-Methyl-1H-imidazole-4-carbaldehyde** in materials science.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **1-Methyl-1H-imidazole-4-carbaldehyde** is crucial for its effective application.

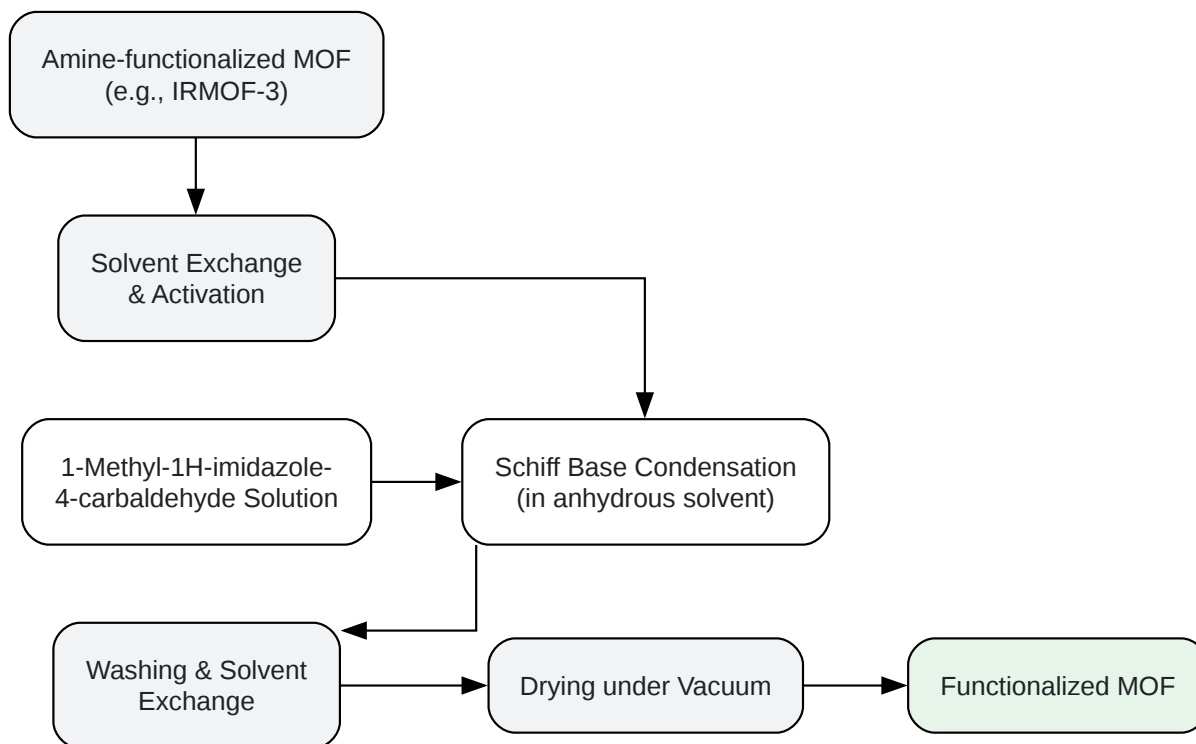
Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O	[1]
Molecular Weight	110.11 g/mol	[1]
Appearance	Beige solid	[2]
Purity	Typically ≥95%	[2][5]
Storage Temperature	Room temperature	[2]

Application I: Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

The aldehyde functionality of **1-Methyl-1H-imidazole-4-carbaldehyde** is particularly well-suited for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs). PSM is a powerful technique for introducing new functional groups into a pre-synthesized MOF structure, thereby tailoring its properties for specific applications without altering the underlying framework topology.[6][7][8] A common and effective strategy involves the reaction of an aldehyde with an amine-functionalized MOF to form a stable imine linkage (Schiff base).

Conceptual Framework

The protocol below describes the modification of an amine-containing MOF, such as IRMOF-3 (Zn₄O(BDC-NH₂)₃), with **1-Methyl-1H-imidazole-4-carbaldehyde**. The primary amino groups on the terephthalate linker of IRMOF-3 will react with the aldehyde group of the imidazole derivative to introduce the methyl-imidazole moiety into the MOF's pores. This modification can enhance the MOF's properties, such as its selectivity for CO₂ capture, catalytic activity, or sensing capabilities.



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Caption: Workflow for Post-Synthetic Modification of an Amine-Functionalized MOF.

Protocol: Imine Functionalization of an Amine-Containing MOF

Materials:

- Amine-functionalized MOF (e.g., IRMOF-3, ZIF-90)
- **1-Methyl-1H-imidazole-4-carbaldehyde**
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
- Methanol, Chloroform
- Schlenk flask or similar reaction vessel

- Inert atmosphere (Nitrogen or Argon)

Procedure:

- MOF Activation:
 - Place the as-synthesized amine-functionalized MOF (e.g., 100 mg) in a clean, dry Schlenk flask.
 - Perform solvent exchange by soaking the MOF in fresh anhydrous DMF (10 mL) for 24 hours, replacing the DMF every 8 hours.
 - Activate the MOF by heating under a dynamic vacuum at a temperature appropriate for the specific MOF (e.g., 120-150 °C for IRMOF-3) for 12 hours to remove residual solvent from the pores.
- Modification Reaction:
 - Under an inert atmosphere, add a solution of **1-Methyl-1H-imidazole-4-carbaldehyde** (e.g., 5 molar equivalents relative to the amine groups in the MOF) dissolved in anhydrous DMF (15 mL) to the activated MOF.
 - Seal the flask and heat the mixture at 60-80 °C with gentle stirring for 48-72 hours. The causality for heating is to provide sufficient energy to overcome the activation barrier for imine formation.
- Purification:
 - After cooling to room temperature, decant the supernatant.
 - Wash the modified MOF with fresh anhydrous DMF (3 x 15 mL) to remove unreacted aldehyde and any by-products.
 - To prepare for characterization, perform a solvent exchange with a more volatile solvent like chloroform or methanol (3 x 15 mL).
 - Dry the final product under a dynamic vacuum at a moderate temperature (e.g., 60 °C) for 12 hours.

Self-Validating System & Characterization:

- **FTIR Spectroscopy:** Compare the spectra of the pristine and modified MOF. The successful formation of an imine bond will be indicated by the appearance of a new stretching vibration band around $1620\text{--}1650\text{ cm}^{-1}$ (C=N) and a decrease in the intensity of the N-H stretching bands of the primary amine (around $3300\text{--}3500\text{ cm}^{-1}$).
- **^1H NMR Spectroscopy:** Digest a small sample of the modified MOF in a suitable deuterated acid (e.g., $\text{D}_2\text{SO}_4/\text{DMSO-}d_6$). The presence of signals corresponding to the methyl and imidazole protons, in addition to the linker protons, will confirm the incorporation of the functional group.
- **Thermogravimetric Analysis (TGA):** Compare the thermal stability of the modified MOF to the pristine MOF. The incorporation of the bulkier functional group may alter the decomposition profile.
- **Powder X-ray Diffraction (PXRD):** The retention of the MOF's crystalline structure after modification can be confirmed by comparing the PXRD patterns before and after the reaction. Significant changes may indicate framework degradation.

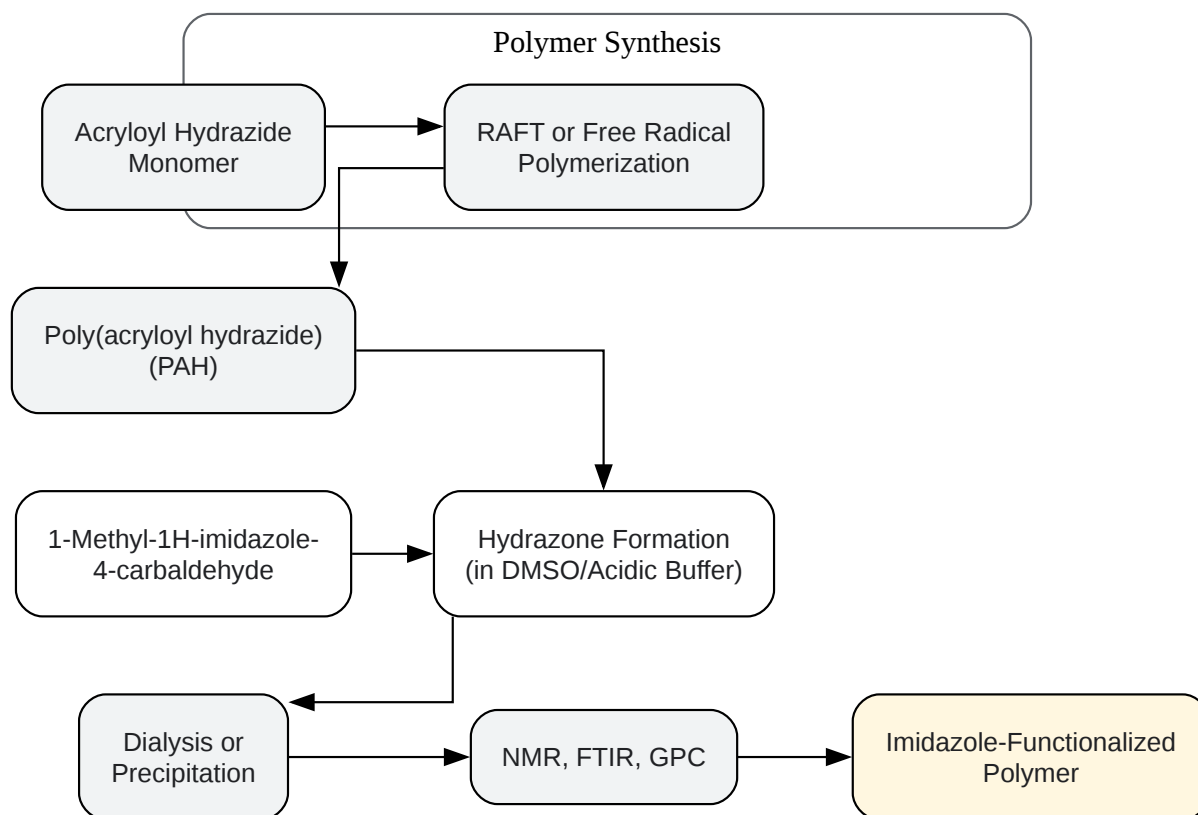
Application II: Functionalization of Polymers via Post-Polymerization Modification

The covalent attachment of **1-Methyl-1H-imidazole-4-carbaldehyde** to a polymer backbone is an effective method for producing functional materials with tailored properties. A particularly elegant approach is the post-polymerization modification of a reactive polymer scaffold.

Poly(acryloyl hydrazide) is an excellent candidate for this purpose, as its hydrazide side chains can readily react with aldehydes to form stable hydrazone linkages.[9]

Conceptual Framework

This protocol details the reaction of a pre-synthesized poly(acryloyl hydrazide) polymer with **1-Methyl-1H-imidazole-4-carbaldehyde**. The reaction results in a new polymer decorated with methyl-imidazole moieties. Such functionalized polymers could find applications as metal-chelating agents, antimicrobial surfaces, or as platforms for further chemical elaboration.



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Caption: Synthesis and Functionalization of Poly(acryloyl hydrazide).

Protocol: Hydrazone Formation with Poly(acryloyl hydrazide)

Materials:

- Poly(acryloyl hydrazide) (synthesized via standard polymerization techniques)
- **1-Methyl-1H-imidazole-4-carbaldehyde**
- Dimethyl sulfoxide (DMSO)

- Deuterated DMSO (DMSO- d_6) for NMR monitoring
- Acetic acid (or other suitable acid catalyst)
- Dialysis tubing (appropriate molecular weight cut-off) or non-solvent for precipitation (e.g., diethyl ether)

Procedure:

- Polymer Dissolution:
 - Dissolve a known amount of poly(acryloyl hydrazide) (e.g., 100 mg) in DMSO (or a mixture of DMSO and an acidic aqueous buffer, e.g., 95:5 DMSO:acetate buffer) to achieve a desired concentration (e.g., 10-20 mg/mL).
- Reaction with Aldehyde:
 - To the polymer solution, add a solution of **1-Methyl-1H-imidazole-4-carbaldehyde** (typically 1.0 to 1.5 molar equivalents relative to the hydrazide repeating units) in a minimal amount of DMSO.
 - Add a catalytic amount of acetic acid (e.g., 5% v/v) to promote the reaction. The acid catalyzes the dehydration step in hydrazone formation.
 - Allow the reaction to proceed at room temperature with stirring for 24-48 hours.
- Monitoring the Reaction:
 - The reaction progress can be conveniently monitored by ^1H NMR spectroscopy.[9] Periodically take an aliquot from the reaction mixture.
 - In the ^1H NMR spectrum, observe the disappearance of the aldehyde proton signal (around 9.5-10 ppm) from **1-Methyl-1H-imidazole-4-carbaldehyde** and the appearance of a new imine proton signal of the hydrazone (typically downfield, around 8-9 ppm).
- Purification:

- Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of deionized water for 48 hours (changing the water periodically) to remove unreacted aldehyde, catalyst, and DMSO. Subsequently, lyophilize the purified polymer solution to obtain a solid product.
- Precipitation: Alternatively, precipitate the functionalized polymer by adding the reaction mixture dropwise into a vigorously stirred non-solvent such as diethyl ether. Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

Self-Validating System & Characterization:

- ¹H NMR Spectroscopy: The final purified polymer should be analyzed by ¹H NMR in a suitable deuterated solvent (e.g., DMSO-d₆). The ratio of the integration of the imidazole protons to the polymer backbone protons can be used to estimate the degree of functionalization.
- FTIR Spectroscopy: The formation of the hydrazone will be confirmed by the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch.
- Gel Permeation Chromatography (GPC): GPC analysis can be used to confirm that no significant chain degradation or cross-linking has occurred during the modification process.

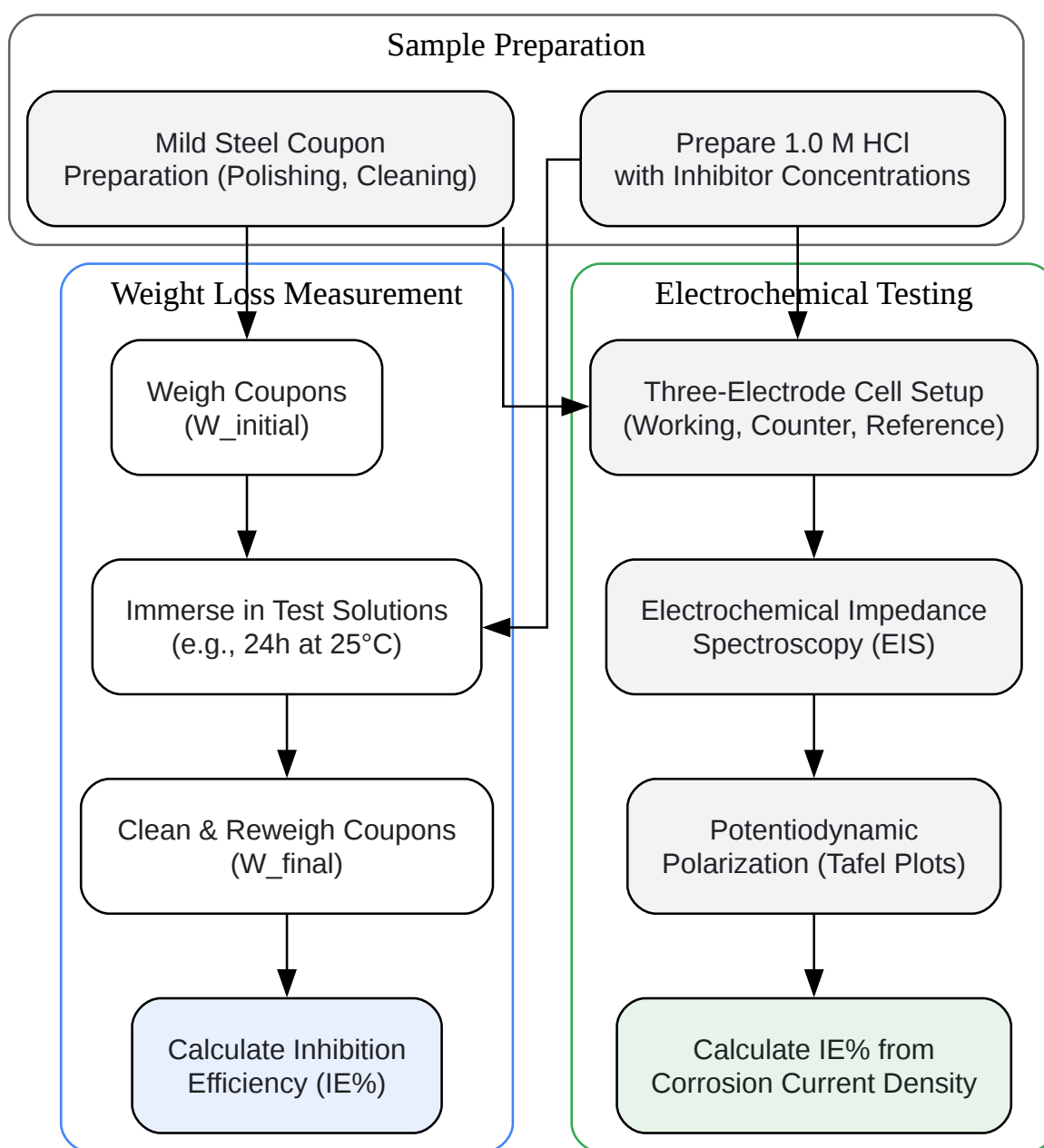
Application III: Corrosion Inhibition

Imidazole derivatives are well-known for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.^{[3][10][11][12][13]} Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. The adsorption occurs through the heteroatoms (nitrogen), the π -electrons of the imidazole ring, and any polar functional groups. The presence of both the imidazole core and the aldehyde group in **1-Methyl-1H-imidazole-4-carbaldehyde** suggests its potential as an effective corrosion inhibitor.

Conceptual Framework

The following protocol outlines a standard procedure for evaluating the corrosion inhibition performance of **1-Methyl-1H-imidazole-4-carbaldehyde** for mild steel in a 1.0 M HCl solution.

The evaluation is based on weight loss measurements and electrochemical techniques, which provide quantitative data on the inhibition efficiency. A study on a structural isomer, 5-methyl-2H-imidazol-4-carboxaldehyde, has demonstrated the utility of these methods for this class of compounds.[10]



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Caption: Workflow for Corrosion Inhibition Evaluation.

Protocol: Evaluation of Corrosion Inhibition Efficiency

Materials:

- Mild steel coupons of known composition and surface area
- **1-Methyl-1H-imidazole-4-carbaldehyde**
- Concentrated Hydrochloric Acid (HCl)
- Acetone, Ethanol
- Silicon carbide abrasive papers (various grits)
- Standard three-electrode electrochemical cell
- Potentiostat/Galvanostat with impedance spectroscopy capabilities

Procedure:

- Coupon Preparation:
 - Mechanically polish mild steel coupons with successively finer grades of abrasive paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry in a stream of warm air.
 - Store the prepared coupons in a desiccator before use.
- Test Solution Preparation:
 - Prepare a 1.0 M HCl solution using distilled water.
 - Prepare a series of test solutions by adding different concentrations of **1-Methyl-1H-imidazole-4-carbaldehyde** to the 1.0 M HCl solution (e.g., 50, 100, 200, 500 ppm). A blank solution (1.0 M HCl without inhibitor) must also be prepared.
- Weight Loss Measurements:
 - Weigh the prepared steel coupons accurately (W_{initial}).

- Immerse the coupons in the blank and inhibitor-containing solutions for a fixed period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
- After immersion, remove the coupons, rinse with water, scrub gently to remove corrosion products, rinse again with acetone, and dry thoroughly.
- Weigh the coupons again (W_{final}).
- Calculate the weight loss ($\Delta W = W_{\text{initial}} - W_{\text{final}}$).
- Calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%) using the following formulas:
 - $IE\% = [(\Delta W_{\text{blank}} - \Delta W_{\text{inhibitor}}) / \Delta W_{\text{blank}}] * 100$
- Electrochemical Measurements:
 - Assemble the three-electrode cell with a prepared mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
 - Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz). The diameter of the semicircular Nyquist plot is related to the charge transfer resistance (R_{ct}), which is inversely proportional to the corrosion rate. A larger diameter indicates better inhibition.
 - Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s). Extrapolate the Tafel plots to determine the corrosion current density (i_{corr}).
 - Calculate the Inhibition Efficiency from the polarization data:
 - $IE\% = [(i_{\text{corr}}(\text{blank}) - i_{\text{corr}}(\text{inhibitor})) / i_{\text{corr}}(\text{blank})] * 100$

Self-Validating System & Data Interpretation:

- Consistency: The inhibition efficiencies calculated from weight loss and electrochemical methods should show a similar trend.
- EIS Data: The increase in R_{ct} values with increasing inhibitor concentration validates the formation of a protective film.
- Polarization Data: A decrease in i_{corr} with increasing inhibitor concentration confirms the inhibitory effect. The shift in the corrosion potential (E_{corr}) can provide insights into whether the inhibitor acts on the anodic, cathodic, or both reactions.
- Surface Analysis (Optional): Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the surface of the steel coupons after immersion in the blank and inhibited solutions, providing qualitative evidence of the protective film.

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